![molecular formula C15H12ClN3O3S3 B2354580 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 865176-19-8](/img/structure/B2354580.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

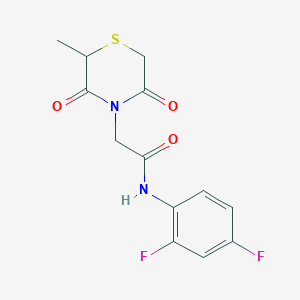

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have cytotoxic and antibacterial activities . They are synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Physical And Chemical Properties Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure .

Applications De Recherche Scientifique

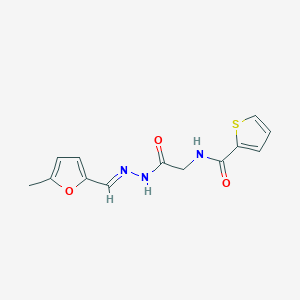

Chemosensors for Cyanide Anions

- Certain coumarin benzothiazole derivatives, related to the compound , have been synthesized and found effective as chemosensors for cyanide anions. Their ability to undergo Michael addition reaction enables this detection, which is visually observable due to color changes and fluorescence quenching (Wang et al., 2015).

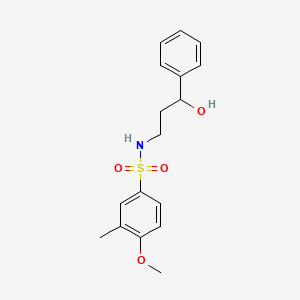

Antitumor Activity

- Research on related thiazole derivatives has shown significant antitumor effects. Specifically, compounds similar to the one have demonstrated the capability to inhibit the in vitro growth of human tumor cells, marking them as potential candidates for cancer treatment (Ostapiuk et al., 2017).

Anti-microbial Applications

- Various studies have synthesized and characterized derivatives of thiophene-2-carboxamide, exhibiting anti-microbial properties against both bacterial and fungal strains. This highlights the potential use of such compounds in the development of new antibiotics (Ikpa et al., 2020).

Role in Olefin Metathesis Catalysts

- Research on ruthenium-based olefin metathesis catalysts incorporating thiazole-2-ylidene ligands, closely related to the compound , has been conducted. These catalysts have shown efficiency in various metathesis reactions, underlining their importance in synthetic chemistry (Vougioukalakis & Grubbs, 2008).

Catalytic Activity in Organic Synthesis

- Studies have indicated that palladium complexes with benzothiazole carbene, structurally related to the compound of interest, are highly selective catalysts in organic synthesis. Their activity in Tsuji–Trost allylation of active methylene compounds is particularly noteworthy (Monopoli et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h2-6,8H,1,7H2,(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMKKUKCMVWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)